Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester
Description
Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester (CAS: Not explicitly provided; synonyms include 4-Nitrophenyl 2-(furfurylsulfinyl)acetate and p-Nitrophenyl 2-(furfurylsulfinyl)acetate) is a specialized ester derivative containing a 4-nitrophenyl group, a thioether-linked furanylmethyl substituent, and an acetyl backbone. The compound is synthesized for use as an intermediate in pharmaceutical and chemical industries, particularly in the production of labeled compounds and active pharmaceutical ingredients (APIs) . Its structure combines the electron-withdrawing nitro group (enhancing reactivity) with the sulfur-containing furan moiety, which may influence solubility and biochemical interactions.
Properties
IUPAC Name |
(4-nitrophenyl) 2-(furan-2-ylmethylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c15-13(9-20-8-12-2-1-7-18-12)19-11-5-3-10(4-6-11)14(16)17/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMCBMPTEJYTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561157 | |
| Record name | 4-Nitrophenyl {[(furan-2-yl)methyl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118287-86-8 | |
| Record name | 4-Nitrophenyl {[(furan-2-yl)methyl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester typically involves the acylation of thiols (thiolation) to form thioesters. One common method is the reaction of thiophenol, benzyl mercaptan, ethyl mercaptoacetate, or mercaptoacetic acid with N-acylbenzotriazoles under mild conditions . This method provides good yields and demonstrates the utility of N-acylbenzotriazoles as mild S-acylating agents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The process may involve the use of catalysts and solvents to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester involves its interaction with various molecular targets. The furan ring and nitrophenyl group can participate in electron transfer reactions, while the thioester linkage can undergo hydrolysis to release active thiol groups. These interactions can modulate biological pathways and exert various effects, such as antimicrobial activity .
Comparison with Similar Compounds
The compound belongs to the broader class of 4-nitrophenyl esters, which are widely used as enzyme substrates, synthetic intermediates, and spectroscopic probes. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Functional Differences
*Calculated based on structural analysis.
Key Observations:
Substituent Effects :
- The (2-furanylmethyl)thio group in the target compound introduces a sulfur atom and a furan ring, enhancing polarity compared to purely aliphatic esters (e.g., p-nitrophenyl acetate). This may improve solubility in polar solvents but reduce stability under oxidative conditions .
- Thioether vs. Oxygen Esters : Thioesters (e.g., phenylthio or furanylmethylthio derivatives) generally exhibit faster hydrolysis rates under basic conditions compared to oxygen esters (e.g., p-nitrophenyl acetate) due to the weaker C-S bond .
- Electron-Withdrawing Groups : The nitro group in all compounds enhances electrophilicity, making these esters reactive toward nucleophiles (e.g., in enzyme active sites or synthetic acylations) .
Applications: Enzyme Substrates: Simpler esters like p-nitrophenyl acetate are preferred for lipase/esterase assays due to their predictable hydrolysis kinetics and low molecular weight . Synthetic Intermediates: Compounds with extended alkyl chains (e.g., octyl ester) or specialized substituents (e.g., trifluoroacetyl, iodo) are tailored for specific reactions, such as trifluoroacetylation or protein alkylation .
Reactivity and Stability
Hydrolysis Sensitivity :
- The target compound’s thioether linkage may render it more susceptible to hydrolysis than p-nitrophenyl acetate but less reactive than iodoacetate derivatives, which undergo rapid nucleophilic substitution .
- Stability in storage is likely lower than that of trifluoroacetate derivatives, which are robust acylation agents .
Thermal and Oxidative Stability :
- The furan ring’s conjugated system may improve thermal stability compared to aliphatic esters but introduces vulnerability to electrophilic attack or oxidation at the sulfur atom .
Biological Activity
Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester (CAS Number: 118287-86-8) is a compound characterized by its unique structural features, including a furan ring, a nitrophenyl group, and a thioester linkage. Its molecular formula is C13H11NO5S, with a molecular weight of 293.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and as a building block in organic synthesis.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the furan ring and nitrophenyl group facilitates electron transfer reactions, while the thioester linkage can undergo hydrolysis to release active thiol groups. These interactions can modulate biological pathways, leading to various effects such as:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
- Enzyme Inhibition : Studies have shown that p-nitrophenyl esters can act as substrates or inhibitors for various enzymes, including esterases and proteases .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria. The exact concentration required for effective inhibition varies among different bacterial strains.
Enzyme Interaction Studies
A study highlighted the interaction between p-nitrophenyl esters and chymotrypsin, demonstrating that these compounds could serve as acylating agents in enzymatic reactions. The liberation of nitrophenol during these reactions suggests that this compound may also participate in similar enzymatic processes .
Case Studies
- Chymotrypsin Inhibition : In experiments involving chymotrypsin, acetic acid derivatives were shown to significantly inhibit enzyme activity. The degree of inhibition was dependent on substrate concentration and reaction conditions .
- Insulin Interaction : Research indicated that p-nitrophenyl esters react with proteins like insulin, leading to the release of nitrophenol and suggesting potential applications in drug design and protein modification .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| p-Nitrophenyl Acetate | Structure | Known for esterase activity; used as a substrate in enzyme assays |
| p-Nitrophenyl Butyrate | Structure | Exhibits similar enzyme interactions; studied for its role in metabolic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
